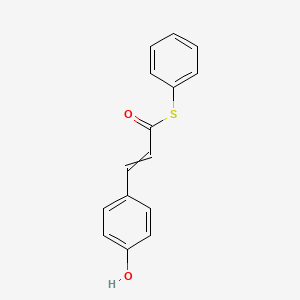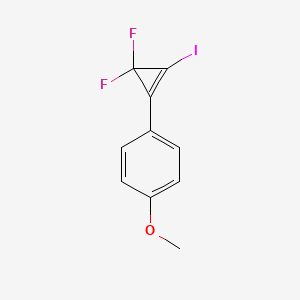
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- is a complex organic compound with the molecular formula C9H5F2I. This compound is characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-iodo-1-cyclopropen-1-yl group and a methoxy group. It is a unique compound due to its combination of halogenated cyclopropene and methoxybenzene moieties.
Métodos De Preparación
The synthesis of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- typically involves multiple steps, including halogenation, cyclopropenation, and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a general approach might include:
Halogenation: Introduction of fluorine and iodine atoms to the cyclopropene ring.
Cyclopropenation: Formation of the cyclopropene ring structure.
Methoxylation: Introduction of the methoxy group to the benzene ring.
Industrial production methods for this compound would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove halogen atoms or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated cyclopropenes on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the cyclopropene ring can influence its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- include other halogenated cyclopropenes and methoxybenzene derivatives. These compounds share structural similarities but differ in the type and position of halogen atoms or other substituents. The uniqueness of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Propiedades
Número CAS |
491593-73-8 |
|---|---|
Fórmula molecular |
C10H7F2IO |
Peso molecular |
308.06 g/mol |
Nombre IUPAC |
1-(3,3-difluoro-2-iodocyclopropen-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H7F2IO/c1-14-7-4-2-6(3-5-7)8-9(13)10(8,11)12/h2-5H,1H3 |
Clave InChI |
SJLZSMQUSNGFDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C2(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
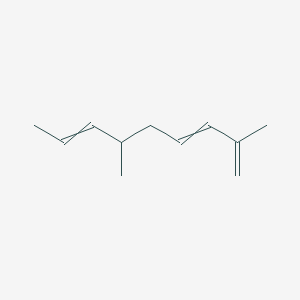
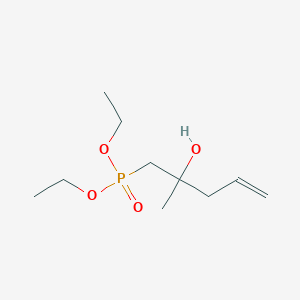
![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)



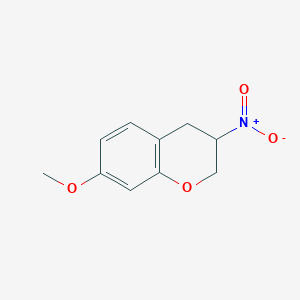
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
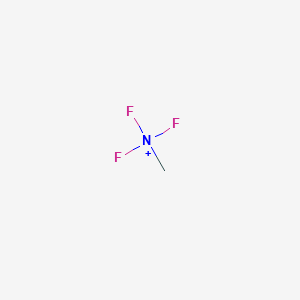
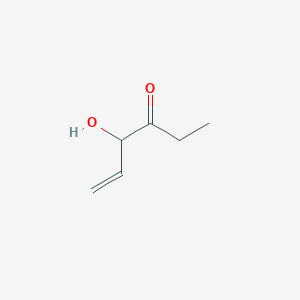
![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
